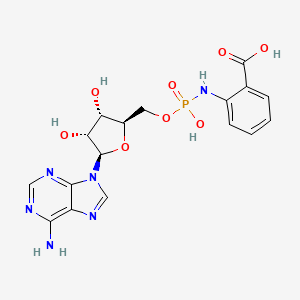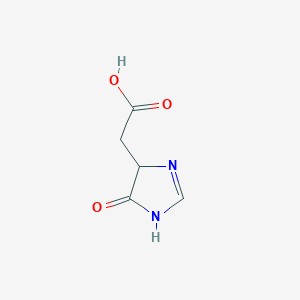
Cinobufotenine
Vue d'ensemble
Description
Le 5-Hydroxy-N,N,N-triméthyltryptammonium, communément appelé Amine Quaternaire de 5-Hydroxytryptamine, est une molécule organique contenant de l'azote. Il s'agit d'un analogue amine quaternaire de la sérotonine, un neurotransmetteur qui joue un rôle crucial dans la régulation de l'humeur, le sommeil et d'autres processus physiologiques. Ce composé se trouve naturellement dans certaines plantes et sécrétions animales, notamment la peau de certaines grenouilles et crapauds .
Applications De Recherche Scientifique
5-Hydroxy-N,N,N-trimethyltryptammonium has several scientific research applications:
Chemistry: It is used as a model compound to study the behavior of quaternary amines in various chemical reactions.
Safety and Hazards
Bufotenine is classified as a highly flammable liquid and vapor, and it causes serious eye irritation . Ingestion of Bufotenine has resulted in several reported cases of poisoning, some of which resulted in death . The acute toxicity of Bufotenine in rodents has been calculated to have an LD50 of between 200 and 300 mg/kg .
Mécanisme D'action
Target of Action
Cinobufotenine, also known as Bufoteninium, primarily targets the 5-hydroxytryptamine receptor 2A . This receptor is a G-protein coupled receptor for 5-hydroxytryptamine (serotonin), a neurotransmitter that plays a significant role in various biological processes, including mood regulation, gastrointestinal motility, and cardiovascular function .
Mode of Action
As a serotonin analog, this compound may interact with serotonin receptors, potentially influencing the transmission of signals in the nervous system .
Pharmacokinetics
Upon administration, this compound is rapidly absorbed. It is extensively metabolized by monoamine oxidase enzymes, which are responsible for the breakdown of monoamines such as serotonin .
Result of Action
This compound’s action results in various molecular and cellular effects. As a serotonin analog, it may influence mood and other serotonin-regulated processes. It has been used as a tool in central nervous system (CNS) studies and misused as a psychedelic . .
Analyse Biochimique
Biochemical Properties
Bufoteninium plays a significant role in biochemical reactions due to its structural similarity to serotonin. It interacts with several enzymes and proteins, including monoamine oxidase (MAO) and serotonin receptors. Bufoteninium is metabolized by MAO, which deaminates it to produce 5-hydroxyindoleacetic acid. This interaction is crucial as it determines the compound’s psychoactive effects and duration of action .
Cellular Effects
Bufoteninium affects various cell types and cellular processes. It influences cell signaling pathways by binding to serotonin receptors, particularly the 5-HT2A receptor. This binding alters gene expression and cellular metabolism, leading to changes in neurotransmitter release and neuronal activity. Bufoteninium’s impact on cell function includes modulation of mood, perception, and cognition .
Molecular Mechanism
The molecular mechanism of bufoteninium involves its interaction with serotonin receptors and inhibition of serotonin reuptake. Bufoteninium binds to the 5-HT2A receptor, activating intracellular signaling cascades that result in altered gene expression and neurotransmitter release. Additionally, bufoteninium inhibits the reuptake of serotonin, increasing its availability in the synaptic cleft and enhancing its effects .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of bufoteninium change over time due to its stability and degradation. Bufoteninium is relatively stable under controlled conditions but can degrade when exposed to light and heat. Long-term studies have shown that bufoteninium can have lasting effects on cellular function, including persistent changes in gene expression and neurotransmitter levels .
Dosage Effects in Animal Models
The effects of bufoteninium vary with different dosages in animal models. Low doses of bufoteninium can induce mild psychoactive effects, while higher doses can lead to more pronounced changes in behavior and perception. At very high doses, bufoteninium can cause toxic effects, including convulsions and respiratory distress. These threshold effects highlight the importance of dosage in determining the compound’s safety and efficacy .
Metabolic Pathways
Bufoteninium is involved in several metabolic pathways, primarily through its interaction with monoamine oxidase. The enzyme deaminates bufoteninium to produce 5-hydroxyindoleacetic acid, which is then excreted in the urine. This metabolic pathway is crucial for regulating the compound’s psychoactive effects and duration of action .
Transport and Distribution
Bufoteninium is transported and distributed within cells and tissues through various mechanisms. It can cross the blood-brain barrier and accumulate in the brain, where it exerts its psychoactive effects. Bufoteninium interacts with transporters and binding proteins that facilitate its movement across cell membranes and its localization within specific tissues .
Subcellular Localization
The subcellular localization of bufoteninium is primarily within the cytoplasm and synaptic vesicles of neurons. Bufoteninium’s activity and function are influenced by its localization, as it needs to be in proximity to serotonin receptors to exert its effects. Post-translational modifications and targeting signals may also play a role in directing bufoteninium to specific cellular compartments .
Méthodes De Préparation
La synthèse du 5-Hydroxy-N,N,N-triméthyltryptammonium implique généralement la quaternisation de la sérotonine ou de ses dérivés. Une méthode courante consiste à faire réagir la sérotonine avec de l'iodure de méthyle en présence d'une base telle que l'hydroxyde de sodium. Cette réaction conduit à la formation du sel d'ammonium quaternaire . Les méthodes de production industrielle peuvent impliquer des voies de synthèse similaires mais sont optimisées pour des rendements et une pureté plus élevés, utilisant souvent des techniques de purification avancées telles que la recristallisation et la chromatographie .
Analyse Des Réactions Chimiques
Le 5-Hydroxy-N,N,N-triméthyltryptammonium subit diverses réactions chimiques, notamment :
Oxydation : Ce composé peut être oxydé pour former des quinones correspondantes.
Réduction : Les réactions de réduction peuvent le convertir à nouveau en sa forme amine primaire.
Substitution : Il peut subir des réactions de substitution nucléophile, en particulier au niveau du groupe ammonium quaternaire. Les réactifs couramment utilisés dans ces réactions comprennent des agents oxydants comme le permanganate de potassium, des agents réducteurs tels que l'hydrure de lithium aluminium et des nucléophiles comme l'azide de sodium
Applications de la Recherche Scientifique
Le 5-Hydroxy-N,N,N-triméthyltryptammonium a plusieurs applications de recherche scientifique :
Chimie : Il est utilisé comme composé modèle pour étudier le comportement des amines quaternaires dans diverses réactions chimiques.
Industrie : Il est utilisé dans la synthèse d'autres composés pharmacologiquement actifs et comme réactif en analyse chimique.
Mécanisme d'Action
Le mécanisme d'action du 5-Hydroxy-N,N,N-triméthyltryptammonium implique son interaction avec les récepteurs de la sérotonine, en particulier le récepteur 5-HT3. Ce récepteur est un canal ionique dépendant d'un ligand qui, lorsqu'il est activé par le composé, permet le flux d'ions tels que le sodium et le potassium à travers la membrane cellulaire. Ce flux d'ions conduit à divers effets en aval, notamment des changements dans l'excitabilité neuronale et la libération de neurotransmetteurs .
Comparaison Avec Des Composés Similaires
Le 5-Hydroxy-N,N,N-triméthyltryptammonium est structurellement similaire à d'autres analogues de la sérotonine tels que la bufoténine et la bufoténidine. Il est unique par sa structure ammonium quaternaire, qui confère des propriétés pharmacologiques distinctes :
Bufoténine : Un analogue amine primaire de la sérotonine, connu pour ses effets psychoactifs.
Bufoténidine : Similaire à la bufoténine mais avec un groupe triméthylammonium, ce qui en fait un agoniste sélectif du récepteur 5-HT3
Psilocybine et psilocine : Ces composés se trouvent dans les champignons psychédéliques et présentent des similitudes structurelles mais diffèrent par leurs schémas de substitution et leurs propriétés psychoactives.
Propriétés
IUPAC Name |
2-(5-hydroxy-1H-indol-3-yl)ethyl-trimethylazanium | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O/c1-15(2,3)7-6-10-9-14-13-5-4-11(16)8-12(10)13/h4-5,8-9,14H,6-7H2,1-3H3/p+1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HIYGARYIJIZXGW-UHFFFAOYSA-O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[N+](C)(C)CCC1=CNC2=C1C=C(C=C2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19N2O+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90209469 | |
| Record name | Bufotenium | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90209469 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
60657-23-0 | |
| Record name | Bufotenium | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0060657230 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Bufotenium | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90209469 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary mechanism of action of cinobufotenine and how does it compare to related compounds like serotonin?
A1: this compound acts as a non-selective serotonin receptor agonist, meaning it binds to and activates different subtypes of serotonin receptors [, ]. While it shares structural similarities with serotonin (5-hydroxytryptamine), this compound exhibits significantly lower potency on the rat fundus strip, a common model for studying serotonin activity. this compound demonstrates less than one-thousandth of the activity of 5-hydroxytryptamine in this model []. Furthermore, this compound displays varying degrees of activity on different smooth muscle preparations compared to coryneine, the quaternary derivative of dopamine [].
Q2: The chemical structure of this compound seems to be important for its activity. What modifications impact its effects?
A2: The presence and position of the hydroxyl group in this compound are crucial for its activity. Replacing the hydroxyl group with a methoxy group drastically reduces its potency, even leading to antagonistic effects on the frog rectus abdominis muscle []. This highlights the importance of the hydroxyl group for receptor binding and activation.
Q3: Can you elaborate on the differences in pharmacological effects observed between this compound and its close relative, virido-bufotenine B?
A3: While both compounds are structurally similar, virido-bufotenine B, isolated from the European green toad (Bufo viridis viridis), exhibits significantly lower pressor activity compared to this compound []. This difference might be attributed to subtle structural variations affecting their interaction with receptors or differences in their pharmacokinetic profiles.
Q4: Ch'an Su, the dried venom of the Chinese toad, contains this compound among other active compounds. How does this compound contribute to the overall pharmacological effects of Ch'an Su?
A4: this compound, as a component of Ch'an Su, contributes to its overall effect profile by acting as a pressor agent, primarily through vasoconstriction and cardiac stimulation []. Its potency is estimated to be about one-tenth that of epinephrine chloride. Furthermore, this compound enhances the tone of isolated intestines and uteri and exhibits a mild miotic effect when applied topically to the eyes of rabbits and cats [].
Q5: Research on this compound often utilizes different animal models. Why is this necessary and what can these models tell us?
A5: The use of various animal models, such as frogs, guinea pigs, and rats, is crucial for understanding the pharmacological effects of this compound across different species and physiological systems [, ]. This comparative approach allows researchers to assess the compound's activity on different muscle tissues and organ systems, providing a more comprehensive understanding of its potential therapeutic applications and limitations.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



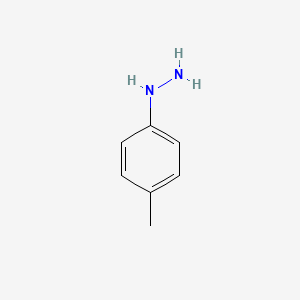
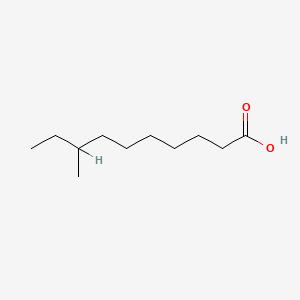
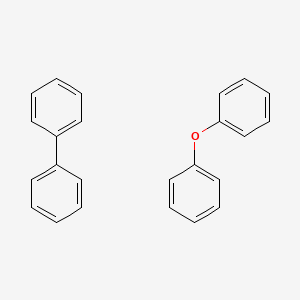
![N-(2,5-dimethoxyphenyl)-4-[(7H-purin-6-ylthio)methyl]benzamide](/img/structure/B1211916.png)
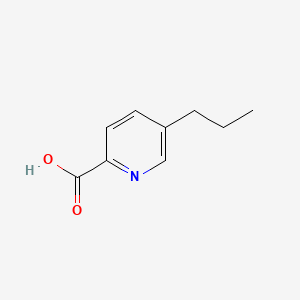

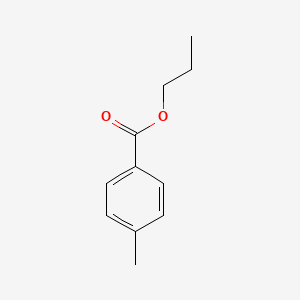


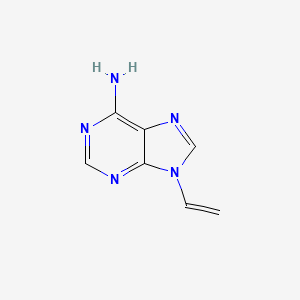
![Methyl 13-(10-carbamoyl-12-ethyl-10,11-dihydroxy-5-methoxy-8-methyl-8,16-diazapentacyclo[10.6.1.01,9.02,7.016,19]nonadeca-2,4,6,13-tetraen-4-yl)-17-ethyl-17-hydroxy-1,11-diazatetracyclo[13.3.1.04,12.05,10]nonadeca-4(12),5,7,9-tetraene-13-carboxylate](/img/structure/B1211924.png)
